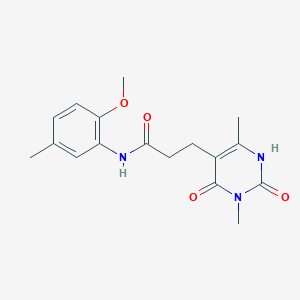![molecular formula C16H12ClF3N4O2 B2775435 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 339101-72-3](/img/structure/B2775435.png)
4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione is an intricate molecule that has garnered attention in various scientific domains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process, typically starting with the construction of the isoindole backbone.
Isoindole Formation: : This can be achieved through cyclization reactions involving ortho-disubstituted benzenes. Conditions often involve acid catalysts or thermal cyclization.
Side Chain Functionalization: : Introduction of the aminoethyl side chain is performed through nucleophilic substitution reactions.
Attachment of Pyridinyl Moiety: : Coupling reactions, such as Suzuki or Heck, can be used to introduce the pyridinyl group with the chlorotrifluoromethyl substitution.
Industrial Production Methods
Industrially, the synthesis might utilize continuous flow reactors to optimize reaction conditions, ensure consistency, and scale up production. These methods can enhance yield and reduce the occurrence of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the amino groups, to form nitroso or nitro derivatives.
Reduction: : Reduction reactions might target the pyridinyl ring, especially the trifluoromethyl group.
Substitution: : Nucleophilic aromatic substitution (SNAr) can occur at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or permanganates.
Reduction: : Hydrogenation catalysts like palladium on carbon.
Substitution: : Strong nucleophiles such as amines or thiolates in polar aprotic solvents.
Major Products
The reactions often lead to derivatives with enhanced reactivity or different functional groups, useful in further chemical transformations.
Wissenschaftliche Forschungsanwendungen
4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: has diverse applications:
Chemistry: : As an intermediate in organic synthesis, it’s a valuable building block for creating more complex molecules.
Biology: : Potential use as a bioactive compound in the study of enzyme interactions or cellular pathways.
Medicine: : Investigated for its properties as a potential therapeutic agent, particularly in oncology.
Industry: : Application in the production of specialty chemicals or as a reagent in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. For instance:
Enzyme Inhibition: : Can bind to active sites of enzymes, inhibiting their activity.
Signal Pathways: : Modulates various cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-2-ethyl-1H-isoindole-1,3(2H)-dione: : Lacks the pyridinyl moiety, making it less versatile.
2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: : Without the amino group, altering its reactivity.
3-chloro-5-(trifluoromethyl)pyridine: : Contains the pyridinyl core but lacks the isoindole structure, limiting its functional diversity.
Uniqueness
4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione:
Eigenschaften
IUPAC Name |
4-amino-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c17-10-6-8(16(18,19)20)7-23-13(10)22-4-5-24-14(25)9-2-1-3-11(21)12(9)15(24)26/h1-3,6-7H,4-5,21H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKBJRNWSASAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)
![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2775357.png)
![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)
![5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)
![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)


![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)


